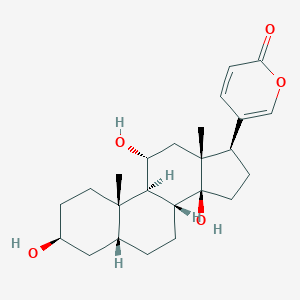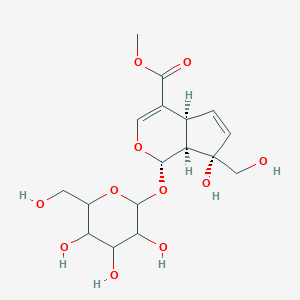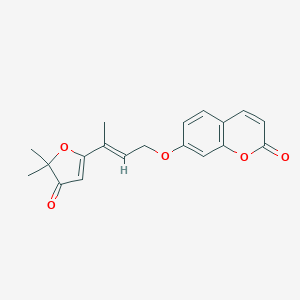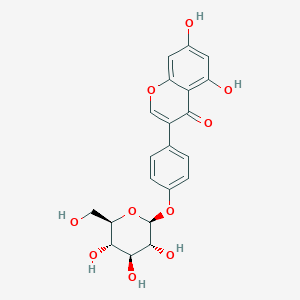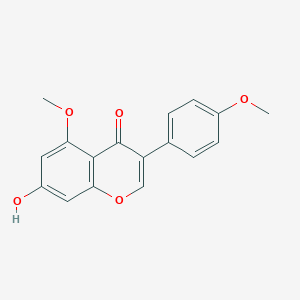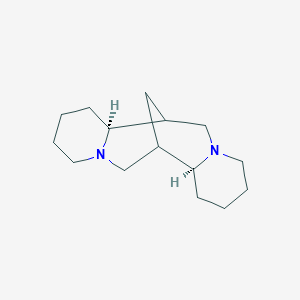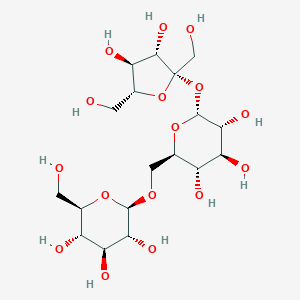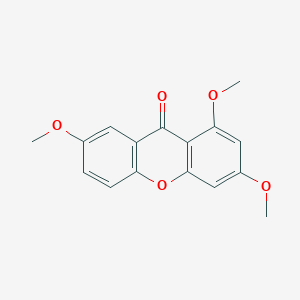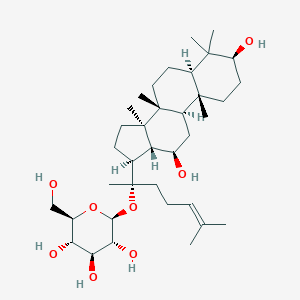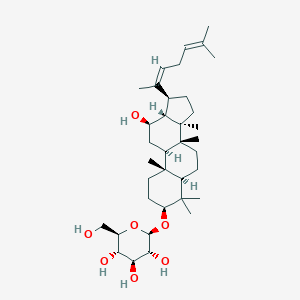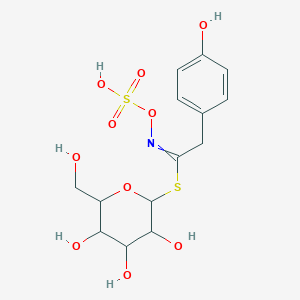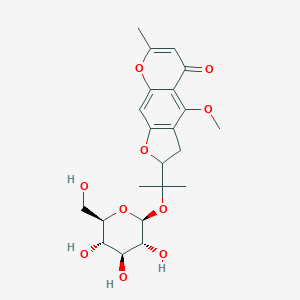
3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one
Vue d'ensemble
Description
The compound seems to be a type of flavonoid, which are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects . These molecules are found in a variety of fruits and vegetables .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring, which is a ring of six carbon atoms each bonded with one hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely, but they often include properties such as melting point, boiling point, and solubility .Applications De Recherche Scientifique
Antioxidative Properties
3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one demonstrates notable antioxidative properties. A study by Li et al. (2020) found that compounds similar to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one, isolated from the resinous wood of Aquilaria sinensis, exhibited strong ABTS•+ radical scavenging activity. This implies a potential role in protecting against oxidative stress-related damage in biological systems (Li et al., 2020).
Structural and Chemical Analysis
The molecular structure and chemical properties of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one and its derivatives have been extensively studied. For example, Salam et al. (2021) investigated the structural features and conformational changes of 3-benzylchroman-4-ones, which are structurally related to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one, providing insights into their stability and reactivity (Salam et al., 2021).
Synthesis and Preparation
Several studies focus on the synthesis and preparation of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one and related compounds. Khanapure and Biehl (1990) described a methodology for synthesizing various isochroman-3-ones, highlighting the versatility and potential for chemical modification of these compounds (Khanapure & Biehl, 1990).
Photophysical Investigation
Asiri et al. (2017) conducted a photophysical investigation of a similar compound, providing insights into its electronic and optical properties. This research underscores the potential applications of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one in fields like photonics and materials science (Asiri et al., 2017).
Potential in Cancer Research
There is also interest in the potential application of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one derivatives in cancer research. Budzisz et al. (2004) explored the cytotoxicity and potential anticancer properties of novel Pt(II) and Pd(II) complexes with ligands related to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one (Budzisz et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUUSZLVOWNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452763 | |
| Record name | 7-O-Methylglycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one | |
CAS RN |
75199-40-5 | |
| Record name | 7-O-Methylglycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



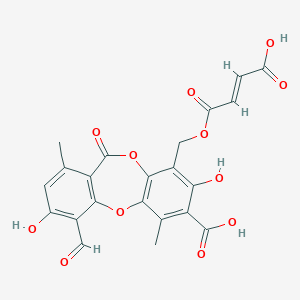
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)
